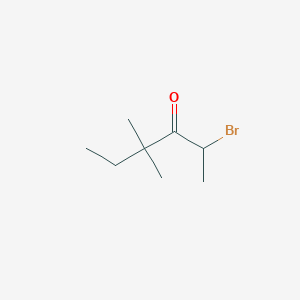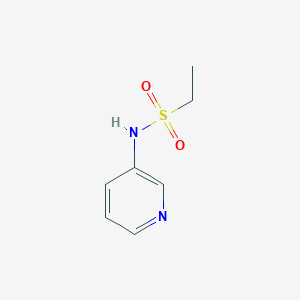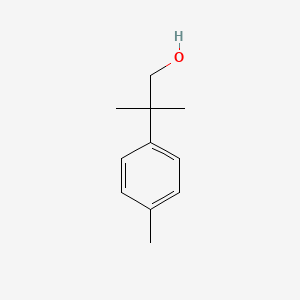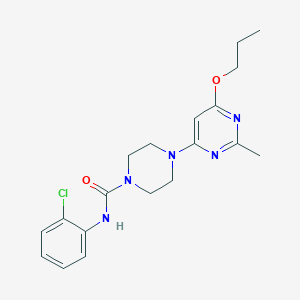
2-Bromo-4,4-dimethylhexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,4-dimethylhexan-3-one is an organic compound with the molecular formula C8H15BrO and a molecular weight of 207.11 g/mol It is a brominated ketone, characterized by the presence of a bromine atom and a ketone functional group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4,4-dimethylhexan-3-one can be synthesized through several methods. One common approach involves the bromination of 4,4-dimethylhexan-3-one using bromine (Br2) in the presence of a suitable catalyst or under specific reaction conditions . The reaction typically proceeds via electrophilic addition, where the bromine molecule adds across the double bond of the precursor compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,4-dimethylhexan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents like sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 4,4-dimethylhexan-3-ol or 4,4-dimethylhexan-3-amine.
Reduction: Formation of 2-bromo-4,4-dimethylhexan-3-ol.
Oxidation: Formation of 2-bromo-4,4-dimethylhexanoic acid.
Scientific Research Applications
2-Bromo-4,4-dimethylhexan-3-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Employed in studies to understand its effects on biological systems and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 2-Bromo-4,4-dimethylhexan-3-one involves its interaction with various molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. In reduction reactions, the ketone group is reduced to an alcohol through the transfer of hydride ions from the reducing agent . The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
Comparison with Similar Compounds
2-Bromo-4,4-dimethylhexan-3-one can be compared with other brominated ketones and similar compounds:
2-Bromo-4,4-dimethylpentan-3-one: Similar structure but with one less carbon atom in the chain.
2-Bromo-4,4-dimethylheptan-3-one: Similar structure but with one more carbon atom in the chain.
4-Bromo-4-methylpentan-2-one: Different position of the bromine atom and ketone group.
The uniqueness of this compound lies in its specific molecular structure, which influences its reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
2-bromo-4,4-dimethylhexan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-5-8(3,4)7(10)6(2)9/h6H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVZQXASLUQBBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C(C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2359472.png)
![[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine](/img/structure/B2359474.png)



![1-(2,5-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2359479.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-{[(tert-butoxy)carbonyl]sulfanyl}propanoic acid](/img/structure/B2359480.png)

![4-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine](/img/structure/B2359484.png)

![4-(6-{4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2359489.png)

![3-amino-N-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2359494.png)
